1-Deoxycapsidiol

Description

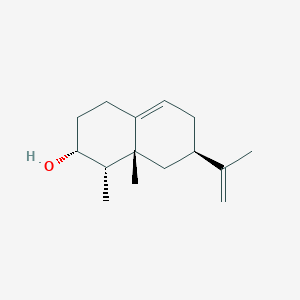

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C15H24O |

|---|---|

Poids moléculaire |

220.35 g/mol |

Nom IUPAC |

(1S,2R,7R,8aR)-1,8a-dimethyl-7-prop-1-en-2-yl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-ol |

InChI |

InChI=1S/C15H24O/c1-10(2)12-5-6-13-7-8-14(16)11(3)15(13,4)9-12/h6,11-12,14,16H,1,5,7-9H2,2-4H3/t11-,12-,14-,15-/m1/s1 |

Clé InChI |

TWGYXCCDWSORFO-QHSBEEBCSA-N |

SMILES isomérique |

C[C@@H]1[C@@H](CCC2=CC[C@H](C[C@]12C)C(=C)C)O |

SMILES canonique |

CC1C(CCC2=CCC(CC12C)C(=C)C)O |

Synonymes |

1-deoxycapsidiol |

Origine du produit |

United States |

Biological and Ecological Roles of 1 Deoxycapsidiol in Plant Systems

Contribution to Phytoalexin Accumulation

Phytoalexins are low molecular weight antimicrobial compounds synthesized by plants in response to pathogen attack or stress. 1-Deoxycapsidiol is integral to the production of one such critical phytoalexin, capsidiol (B150007).

This compound serves as a key mono-hydroxylated intermediate in the biosynthetic pathway leading to capsidiol, a bicyclic dihydroxylated sesquiterpene phytoalexin koreascience.krreadthedocs.iouni.luresearchgate.netnih.govresearchgate.net. The biosynthesis of capsidiol initiates from farnesyl pyrophosphate (FPP), which is cyclized to 5-epi-aristolochene by 5-epi-aristolochene synthase (EAS) koreascience.krnih.gov. Subsequently, 5-epi-aristolochene undergoes hydroxylation. The enzyme cytochrome P450 CYP71D20, also known as 5-epi-aristolochene-1,3-dihydroxylase, is capable of converting both 5-epi-aristolochene and this compound to capsidiol in vitro koreascience.krreadthedocs.iouni.luresearchgate.net. This indicates that this compound is a direct precursor in the final steps of capsidiol formation, undergoing further hydroxylation to yield the active phytoalexin. The conversion of 5-epi-aristolochene to this compound is dependent on NADPH and O2, and its accumulation in vitro can be inhibited by P450 antagonists, highlighting the enzymatic nature of this step researchgate.net.

Capsidiol is well-documented to accumulate in various Nicotiana and Capsicum species in response to fungal infections and elicitor treatments readthedocs.ionih.gov. As a direct biosynthetic intermediate, this compound is inherently present during the active production of capsidiol in plants undergoing stress responses. While direct quantitative data on the co-occurrence levels of this compound alongside capsidiol in in vivo stress responses are less frequently detailed in the provided literature, its role as an intermediate implies its transient accumulation before rapid conversion to the more stable and active capsidiol researchgate.net. Studies have shown that the CYP71D20 enzyme efficiently converts this compound to capsidiol in vitro, suggesting that this compound typically does not accumulate to high levels but is quickly processed into the end-product koreascience.krresearchgate.net. The dynamic interplay ensures a continuous supply of capsidiol as part of the plant's defense arsenal (B13267).

Intermediary Function in the Biosynthesis of the Potent Phytoalexin Capsidiol

Involvement in Plant Defense Mechanisms

The production of capsidiol, facilitated by this compound, is a critical component of plant defense strategies against a range of biotic threats.

Capsidiol is recognized as a primary sesquiterpenoid phytoalexin in species like Nicotiana tabacum and Capsicum annuum, accumulating significantly in response to infection by oomycete water molds such as Phytophthora capsici readthedocs.ionih.gov. This accumulation is crucial for inhibiting or restricting the growth of the pathogen during incompatible plant-pathogen interactions. Given that this compound is a direct precursor to capsidiol, its biosynthesis is an indispensable step in the plant's chemical defense against P. capsici. The induction of genes encoding enzymes involved in the capsidiol pathway, such as 5-epi-aristolochene synthase (EAS), is observed upon pathogen attack or elicitor treatment, leading to elevated capsidiol accumulation and enhanced resistance nih.gov.

The biosynthesis of phytoalexins, including the pathway involving this compound and capsidiol, is an integral part of the broader plant immune system. Plant immunity is a complex, multi-layered defense system that recognizes microbial signals and responds accordingly. This includes pathogen-associated molecular pattern (PAMP)-triggered immunity (PTI) and effector-triggered immunity (ETI). Elicitors, such as those produced by Phytophthora infestans (e.g., INF1), induce a series of defense responses in Nicotiana species, including the accumulation of sesquiterpenoid phytoalexins like capsidiol readthedocs.io. The dynamic reprogramming of metabolic networks, leading to increases in defense-related metabolites such as terpenoids (including capsidiol), is a characteristic response to external stimuli like fungal sterols (e.g., ergosterol). Therefore, this compound's role in capsidiol biosynthesis positions it within these general plant immune responses, contributing to the plant's ability to mount an effective chemical defense.

Integration into General Plant Immune Responses

Elicitor-Induced Accumulation and Associated Signaling

The accumulation of this compound and its subsequent conversion to capsidiol are intricately regulated processes, often triggered by specific elicitors that signal the presence of threats to the plant. muni.czkoreascience.krgoogle.com

Plants of the Solanaceae family, including Nicotiana tabacum (tobacco) and Capsicum annuum (pepper), produce sesquiterpenoid phytoalexins like capsidiol (and by extension, its precursor this compound) in response to biotic elicitors such as fungal extracts, cellulase (B1617823), and arachidonic acid. muni.czebi.ac.ukkoreascience.krgoogle.com

Studies have shown that the 3-hydroxylase enzyme, responsible for the hydroxylation of 5-epi-aristolochene at the C3 position to yield this compound, is inducible by pathogens or elicitors. muni.czgoogle.com In contrast, the 1-hydroxylase, which further hydroxylates this compound at the C1 position to produce capsidiol, is constitutively expressed. muni.czkoreascience.krgoogle.com This differential regulation highlights the importance of the initial hydroxylation step in controlling capsidiol biosynthesis. muni.cz

In pepper cell cultures, extracellular capsidiol accumulation is significantly induced by various elicitors, including cellulase, pectinase, yeast extract, agar, jasmonic acid, and arachidonic acid. koreascience.kr The levels of P450Hy01 mRNA, a candidate gene for the cytochrome P450 enzyme encoding 5-epi-aristolochene-1,3-hydroxylase (5EA1,3H) in pepper cells, showed a strong correlation with the levels of extracellular capsidiol production induced by different elicitors. koreascience.kr This suggests that the induction of enzymes involved in the hydroxylation steps, including those forming this compound, is a key signaling event. koreascience.kr

The following table summarizes the effects of various elicitors on capsidiol production, which directly reflects the activity of the biosynthetic pathway involving this compound:

| Elicitor | Concentration (µg/ml) | Effect on Extracellular Capsidiol Accumulation | Source |

| Cellulase | 0.05 | Highly accumulated | koreascience.krkoreascience.kr |

| Pectinase | 0.05 | Induced accumulation | koreascience.kr |

| Yeast Extract | 5.0 | Induced accumulation | koreascience.kr |

| Agar | 5.0 | Induced accumulation | koreascience.kr |

| Arachidonic Acid | 0.5 | Induced accumulation | koreascience.krgoogle.com |

| Jasmonic Acid | 0.5 | Induced accumulation | koreascience.kr |

| Chitosan | 0.5 | Induced accumulation | koreascience.kr |

Beyond biotic challenges, this compound and its derivative capsidiol are also produced in response to abiotic stresses. Capsidiol, a bicyclic dihydroxylated sesquiterpene, is known to accumulate in several solanaceous species when exposed to various environmental stimuli, including UV light. koreascience.krgoogle.com This indicates that the biosynthetic pathway, which includes this compound as an intermediate, is responsive to non-biological threats as well. koreascience.kr

Response to Biotic Elicitors (e.g., Fungal Elicitors, Cellulase, Arachidonic Acid)

In Planta Localization and Dynamic Profiles

The spatial and temporal accumulation patterns of phytoalexins like this compound and capsidiol are critical for their defensive functions.

Sesquiterpenoid capsidiol, and by implication its precursor this compound, accumulates in infected ripe pepper fruits, exhibiting antifungal activity. ebi.ac.uk Research indicates a negative correlation between capsidiol levels and lesion size in fruits infected with Colletotrichum gloeosporioides, with accumulation depending on the ripening stage. ebi.ac.uk This suggests a developmentally regulated biosynthesis of these compounds in specific plant organs. ebi.ac.uk

Capsidiol, a sesquiterpene phytoalexin, is known to accumulate extracellularly in plants, particularly in the intercellular space of plant tissues. ebi.ac.uk For instance, extracellular capsidiol was not detected in control pepper (Capsicum annuum L.) suspension cells but highly accumulated within six hours after the addition of cellulase elicitor. koreascience.kr This extracellular secretion is a crucial aspect of plant defense, allowing these antimicrobial compounds to directly confront invading pathogens in the apoplast. ebi.ac.uk While direct evidence for extracellular this compound accumulation is less explicitly detailed, its role as a direct precursor to extracellular capsidiol strongly implies its presence and dynamic profile within the same defensive context.

Tissue-Specific or Organ-Specific Accumulation Patterns

Comparative Biological Analysis with Related Phytoalexins and Intermediates

This compound is a crucial intermediate in the biosynthesis of capsidiol, a primary phytoalexin in Nicotiana and Capsicum species. koreascience.krnih.govwikipedia.orgnih.gov The biosynthetic pathway for capsidiol involves two key enzymes: 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH), also known as CYP71D20. nih.govzju.edu.cn

The process begins with farnesyl diphosphate (B83284) (FPP) being cyclized by EAS to form 5-epi-aristolochene. koreascience.krzju.edu.cn Subsequently, 5-epi-aristolochene dihydroxylase (CYP71D20) catalyzes two hydroxylation steps. koreascience.krnih.govasm.org It first hydroxylates 5-epi-aristolochene at the C3 position to produce this compound (also referred to as 3-hydroxy-5-epi-aristolochene). muni.czkoreascience.krgoogle.comzju.edu.cn In a second step, the same enzyme (CYP71D20) further hydroxylates this compound at the C1 position to form capsidiol. koreascience.krnih.govasm.orgresearchgate.net This indicates that CYP71D20 is a multifunctional enzyme capable of catalyzing both hydroxylations. nih.govresearchgate.netnih.gov The 3-hydroxylase activity leading to this compound is elicitor-inducible, while the 1-hydroxylase activity converting this compound to capsidiol is constitutive. muni.czgoogle.com

Other sesquiterpenoid phytoalexins found in solanaceous plants include rishitin (B106575) in Solanum species and debneyol (B1208646) in Nicotiana debneyi. ebi.ac.ukwikidata.orgresearchgate.net While this compound is directly involved in capsidiol biosynthesis, 5-epi-aristolochene is also a common precursor for both capsidiol and debneyol. koreascience.krresearchgate.net This highlights a shared biosynthetic origin for several important sesquiterpenoid phytoalexins, with specific hydroxylation patterns determining the final compound. koreascience.kr

Analytical Methodologies for 1 Deoxycapsidiol Research

Sample Preparation Techniques from Biological Matrices

Effective sample preparation is a critical first step to ensure accurate analysis by removing interfering substances and concentrating the analyte of interest. The choice of technique depends on the nature of the biological matrix, whether it be plant tissues or cell cultures.

Optimized Extraction Protocols from Plant Tissues and Cell Cultures

The initial extraction of 1-Deoxycapsidiol from plant materials is a crucial step for its subsequent analysis. A common approach involves the grinding of symptomatic plant tissue to disrupt cell walls and facilitate the release of cellular contents. oregonstate.edu This can be achieved using a sterile grinding bag or a mortar and pestle. oregonstate.edu For efficient extraction from plant tissues, especially those rich in secondary metabolites, protocols often include the use of liquid nitrogen to pulverize the tissue into a fine powder. thermofisher.com This powder is then mixed with an appropriate extraction buffer. thermofisher.comcabidigitallibrary.org The extraction buffer typically contains reagents to lyse cells and protect the target compound from degradation. cabidigitallibrary.org

Following initial extraction, centrifugation is employed to separate the solid plant debris from the liquid extract containing this compound. oregonstate.eduthermofisher.com The resulting supernatant can then be further processed. oregonstate.edu For cell cultures, the process is generally simpler, often involving direct extraction from the culture medium or the cells after harvesting.

Application of Solid-Phase Extraction (SPE) for Purification

Solid-Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from complex mixtures, including plant extracts. wikipedia.orgorganomation.com It operates on the principle of partitioning compounds between a solid stationary phase and a liquid mobile phase. wikipedia.org In the context of this compound analysis, SPE can be used to isolate the compound from a wide variety of matrices, such as urine, blood, water, and plant tissue. wikipedia.org

The process involves passing the liquid sample through a cartridge containing a solid adsorbent. libretexts.org The selection of the sorbent material is critical and depends on the physicochemical properties of this compound. organomation.com A common strategy is the "bind-and-elute" method, where this compound is retained on the solid phase while impurities are washed away. libretexts.org Subsequently, a different solvent is used to elute the purified this compound from the sorbent. libretexts.org This technique not only purifies the sample but can also concentrate the analyte, which is particularly useful when dealing with low concentrations. wikipedia.orgresearchgate.net

Utility of Liquid/Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is another fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orgpscengineering.com This method is effective for separating analytes from interfering matrix components. libretexts.org The efficiency of the extraction is determined by the partition coefficient of the analyte between the two phases. libretexts.org

In the analysis of this compound, LLE can be employed to transfer the compound from an aqueous extract into an organic solvent in which it is more soluble. libretexts.orgnih.gov The choice of the organic solvent is crucial and should be optimized to maximize the recovery of this compound. chromatographyonline.com To enhance extraction efficiency, multiple extractions with fresh solvent can be performed, and the resulting organic phases are then combined. libretexts.org Factors such as the pH of the aqueous phase can be adjusted to optimize the partitioning of the analyte. chromatographyonline.com

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate this compound from other components in the purified extract and to quantify its concentration.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification in Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. labmanager.commeasurlabs.com In the context of this compound research, HPLC is a valuable tool for analyzing complex extracts. google.comunesp.brepo.org The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. measurlabs.com

For the analysis of this compound, a reversed-phase HPLC setup is often used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water, acetonitrile, and methanol. nih.gov The composition of the mobile phase can be optimized to achieve the best separation of this compound from other compounds. nih.gov Detection is typically carried out using a UV detector or a more sophisticated mass spectrometer (LC-MS) for enhanced sensitivity and specificity. unesp.brnih.gov

Table 1: HPLC Analysis Parameters for Sesquiterpenes

| Parameter | Details | Source |

| Column | Phenomenex® ODS analytical C18 (150 mm × 4.6 mm, 5 μm) | nih.gov |

| Mobile Phase | Water:Acetonitrile:Methanol (5:4:1, v/v/v) | nih.gov |

| Flow Rate | 1.5 ml/min | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Sample Concentration | 1 mg.mL-1 (solubilized in HPLC grade methanol) | unesp.br |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. etamu.edu It is particularly well-suited for the analysis of volatile and semi-volatile compounds. etamu.edu In GC, the mobile phase is an inert gas (such as helium or nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column. etamu.edu

Evidence suggests that this compound can be analyzed using GC, often in combination with mass spectrometry (GC-MS) for definitive identification. core.ac.ukgoogle.com The sample is injected into the GC, where it is vaporized and carried by the gas stream through the column. etamu.edu The separation is based on the differential partitioning of the components between the mobile and stationary phases. etamu.edu The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification. etamu.edu GC-MS provides both chromatographic separation and mass spectral data, allowing for the precise quantification and structural elucidation of this compound. nih.gov

Table 2: GC-MS Parameters for General Volatile Compound Analysis

| Parameter | Typical Setting | Source |

| Injection Mode | Split or Splitless | phenomenex.com |

| Injector Temperature | Typically high (e.g., 250-300 °C) to ensure vaporization | etamu.edu |

| Carrier Gas | Helium or Nitrogen | etamu.edu |

| Column Type | Capillary columns with various stationary phases (e.g., dimethylpolysiloxane) | phenomenex.com |

| Detector | Mass Spectrometer (MS) | etamu.edunih.gov |

Mass Spectrometry (MS) Detection and Characterization

Mass spectrometry (MS) stands as a cornerstone in the analytical toolbox for the study of this compound, offering unparalleled sensitivity and specificity for its detection and structural elucidation. Coupled with chromatographic techniques, MS enables the identification and quantification of this sesquiterpenoid in complex biological matrices.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. capes.gov.brcore.ac.uklibretexts.org In this method, the sample is first vaporized and separated based on the compound's boiling point and interaction with the stationary phase of the GC column. libretexts.org The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio. libretexts.org

The identity of this compound can be confirmed by comparing its retention time and mass spectrum to that of a known standard. capes.gov.brlibretexts.orggoogle.com The mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint. Quantification is typically achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve. nih.gov GC-MS has been successfully employed to verify the identity of this compound produced in enzymatic reactions, such as those involving 5-epi-aristolochene synthase and subsequent hydroxylation. capes.gov.brusda.gov

Table 1: GC-MS Parameters for Sesquiterpenoid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Capillary Column (e.g., 30m x 0.25mm) | Provides high-resolution separation of analytes. libretexts.org |

| Stationary Phase | Polysiloxane-based | Chosen based on the polarity of the analytes. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. libretexts.org |

| Injection Mode | Split/Splitless | Controls the amount of sample introduced onto the column. |

| Ionization Mode | Electron Impact (EI) | Generates characteristic and reproducible fragmentation patterns. libretexts.org |

| Detector | Quadrupole or Ion Trap | Separates and detects ions based on their mass-to-charge ratio. libretexts.org |

For the analysis of this compound in complex biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice due to its high sensitivity and specificity. nih.govnih.govbioanalysis-zone.com This technique is particularly advantageous for non-volatile or thermally labile compounds that are not suitable for GC-MS. thermofisher.com LC separates the components of a mixture in the liquid phase before they are introduced into the mass spectrometer. thermofisher.com The use of tandem mass spectrometry (MS/MS) further enhances selectivity by subjecting a specific parent ion (corresponding to this compound) to fragmentation, and then detecting a specific fragment ion. nih.govchromatographyonline.com This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the limit of quantification. sciex.com

LC-MS/MS methods have been developed for the sensitive and specific quantification of various small molecules in biological matrices like human plasma. nih.govnih.gov The sample preparation for LC-MS/MS often involves protein precipitation or liquid-liquid extraction to remove interfering substances. nih.govresearchgate.net The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is crucial for achieving optimal sensitivity for the target analyte. thermofisher.comchromatographyonline.com

Table 2: Comparison of LC-MS/MS and GC-MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Analyte Volatility | Requires volatile or semi-volatile compounds. | Suitable for a wide range of polarities and volatilities. thermofisher.com |

| Derivatization | May be required to increase volatility. | Often not necessary. chromatographyonline.com |

| Sensitivity | Good, but can be limited by matrix interference. | Generally offers higher sensitivity and specificity, especially with MRM. bioanalysis-zone.comagilexbiolabs.com |

| Sample Matrix | Cleaner samples are preferred to avoid column contamination. | More robust for complex biological matrices like plasma. nih.govbioanalysis-zone.com |

| Throughput | Can be high for automated systems. | High-throughput methods are well-established. nih.gov |

High-resolution mass spectrometry (HRMS) is a powerful tool in metabolomics, enabling the accurate mass measurement of metabolites like this compound. nih.govnih.gov This high mass accuracy, typically within a few parts per million (ppm), allows for the determination of the elemental composition of an unknown compound, significantly increasing the confidence in its identification. rutgers.edursc.orgwaters.com HRMS instruments, such as time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can distinguish between ions with very similar mass-to-charge ratios. nih.govshim-pol.plthermofisher.com

In metabolomics studies, HRMS coupled with liquid chromatography (LC-HRMS) is used to generate a global profile of metabolites in a biological sample. nih.govfrontlinegenomics.com This untargeted approach can reveal thousands of features, which can then be statistically analyzed to identify biomarkers or perturbed metabolic pathways. chromatographyonline.comnih.gov The high resolving power of these instruments helps to separate analyte signals from background noise, leading to improved data quality and the detection of low-abundance metabolites. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity in Biological Samples

Radiometric Assays for Biosynthetic and Enzymatic Studies

Radiometric assays are highly sensitive methods used to trace the metabolic fate of molecules in biochemical pathways and to measure enzyme activity. These assays rely on the use of radioactively labeled substrates.

The biosynthesis of this compound can be investigated using radiolabeled precursors in in vitro systems containing the necessary enzymes. Farnesyl diphosphate (B83284) (FPP), a key intermediate in isoprenoid biosynthesis, is a common precursor for sesquiterpenes. wikipedia.orgfrontierspartnerships.orgechelon-inc.com By using radiolabeled FPP (e.g., containing ¹⁴C or ³H), researchers can track its conversion into downstream products.

In a typical assay, radiolabeled FPP is incubated with cell-free extracts or purified enzymes, such as 5-epi-aristolochene synthase (EAS) and a subsequent hydroxylase. usda.gov The reaction products are then separated using techniques like thin-layer chromatography (TLC), and the radioactivity of the isolated compounds, including this compound, is measured. usda.govnih.gov This allows for the direct measurement of biosynthetic activity and the identification of intermediates in the pathway. usda.gov

Coupled enzyme assays provide a continuous and often spectrophotometric method for measuring the activity of an enzyme whose product is not easily detected directly. genscript.comox.ac.uk In the context of this compound biosynthesis, a coupled assay can be designed to measure the formation of an intermediate. usda.gov

For instance, the activity of an enzyme that produces an intermediate can be linked to a second enzyme that converts this intermediate into a product that can be easily quantified, for example, by a change in absorbance. genscript.comnih.govnih.gov Biosynthesis of both capsidiol (B150007) and this compound has been measured in coupled assays involving 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene-1,3-dihydroxylase (EAH), where the incorporation of radiolabeled FPP into the products was monitored. usda.gov These assays are crucial for characterizing the kinetics and regulation of the enzymes involved in the biosynthetic pathway of this compound. usda.gov

Structure Activity Relationship Sar Studies and Biosynthetic Engineering

Elucidation of Structural Features Influencing Enzymatic Activity and Product Specificity

The biosynthesis of the phytoalexin precursor, 1-deoxycapsidiol, is a multi-step process governed by the high specificity of two key enzyme classes: sesquiterpene synthases and cytochrome P450 monooxygenases. The precise structural features of these enzymes dictate their catalytic mechanisms and the specific products they form.

Sesquiterpene synthases (STSs) are a class of enzymes that catalyze the formation of a vast array of over a hundred different sesquiterpenes from a single C15 substrate, farnesyl pyrophosphate (FPP). plos.orgbiorxiv.org The reaction cascade begins with the removal of the diphosphate (B83284) group from FPP, which generates a farnesyl cation. plos.orgbiorxiv.org This highly reactive carbocation can then undergo a series of complex intramolecular cyclizations, hydride shifts, and rearrangements within the enzyme's active site. plos.org The specific architecture and amino acid residues of the active site guide the folding of the flexible FPP substrate and stabilize specific carbocation intermediates, ultimately controlling the skeletal structure of the final sesquiterpene hydrocarbon product.

STSs exhibit remarkable product specificity, often stemming from a strong selectivity towards one of two primary precursor cations: the transoid farnesyl cation or the cisoid nerolidyl cation, which is formed by isomerization. plos.orgbiorxiv.org Even multi-product STSs typically generate products derived from a single precursor cation pathway, highlighting the stringent control exerted by the enzyme's structure. biorxiv.org In the pathway leading to this compound, a specific 5-epi-aristolochene synthase (TEAS) is responsible for converting FPP into the bicyclic hydrocarbon 5-epi-aristolochene, which serves as the immediate substrate for the subsequent hydroxylation step.

| Enzyme Class | Substrate | General Mechanism | Key Characteristic |

|---|---|---|---|

| Sesquiterpene Synthase (STS) | (E,E)-Farnesyl Pyrophosphate (FPP) | Initiates reaction via diphosphate removal, forming a carbocation intermediate that undergoes cyclizations and rearrangements. plos.org | High product specificity determined by active site architecture and control over carbocation intermediates. biorxiv.org |

Cytochrome P450 enzymes (CYPs) are a versatile superfamily of heme-containing monooxygenases renowned for their ability to catalyze the regio- and stereoselective oxidation of a wide variety of substrates. mdpi.combiomolther.org This capability is crucial in natural product biosynthesis, where CYPs introduce functional groups like hydroxyls at specific positions on complex molecules, thereby increasing their chemical diversity and biological activity. mdpi.com The enzyme's active site binds the substrate in a specific orientation relative to the heme-iron center, which dictates the precise carbon atom that will be hydroxylated (regioselectivity) and the spatial orientation of the new hydroxyl group (stereoselectivity). nih.govnih.gov

In the biosynthesis of capsidiol (B150007), this compound is a putative mono-hydroxylated intermediate. usda.govresearchgate.net The conversion of the hydrocarbon precursor, 5-epi-aristolochene, to capsidiol involves two distinct hydroxylation steps. Research has identified a specific cytochrome P450, CYP71D20, that catalyzes these hydroxylations. usda.gov In vitro studies have shown that the enzyme encoded by CYP71D20 can convert 5-epi-aristolochene into this compound, and can subsequently hydroxylate this compound to produce the final phytoalexin, capsidiol. usda.gov This demonstrates that a single P450 enzyme can catalyze sequential hydroxylations on the same substrate with high specificity. usda.gov

Substrate Specificity and Catalytic Mechanisms of Sesquiterpene Synthases

Engineered Biosynthesis of this compound and its Analogs

Advances in synthetic biology and genetic engineering have provided powerful tools to manipulate and reconstruct the biosynthetic pathways of natural products like this compound. These techniques allow for the production of these compounds in heterologous hosts and the generation of novel analogs through enzyme engineering.

Reconstituting biosynthetic pathways in heterologous hosts, such as the baker's yeast Saccharomyces cerevisiae, is a promising strategy for producing valuable plant-derived compounds. nih.gov This approach involves introducing the genes encoding the necessary enzymes from the native plant into the microbial host, effectively hijacking the host's metabolism to produce the target molecule from simple carbon sources. biorxiv.org This method can overcome challenges associated with low yields from natural sources or complex chemical syntheses. nih.govbiorxiv.org

The reconstruction of entire multi-step pathways has been successfully demonstrated for various complex natural products, including phytosterols, D-lysergic acid, and geraniol. nih.govnih.govbiorxiv.org For instance, the complete biosynthesis of D-lysergic acid, an important therapeutic precursor, was achieved in yeast, demonstrating the feasibility of this platform for industrial production. nih.gov Similarly, the biosynthesis of this compound could be achieved by co-expressing the genes for 5-epi-aristolochene synthase and the specific cytochrome P450 (CYP71D20) in an engineered yeast strain.

Site-directed mutagenesis is a molecular biology technique used to make specific, intentional changes to the DNA sequence of a gene. wikipedia.orgnih.gov This in turn alters the amino acid sequence of the corresponding enzyme, which can be used to investigate structure-function relationships or to engineer proteins with novel properties. nih.govsci-hub.se By targeting specific amino acids in the active site of an enzyme, it is possible to alter its substrate specificity, catalytic activity, or product profile. sci-hub.segenscript.com

This technique is a powerful tool for enzyme engineering. For example, laboratory evolution of cytochrome P450 enzymes through methods like iterative saturation mutagenesis has been used to dramatically alter and improve their regio- and stereoselectivity for hydroxylating complex molecules. nih.govresearchgate.net Applying this to the enzymes of the this compound pathway could lead to several outcomes. Mutagenesis of 5-epi-aristolochene synthase could potentially generate different sesquiterpene scaffolds, while modifying CYP71D20 could alter the position of hydroxylation, leading to the creation of novel this compound analogs. Furthermore, mutagenesis can be employed to improve the catalytic efficiency of these enzymes, potentially leading to enhanced yields of the desired product in a reconstituted system. sci-hub.se

Genetic engineering offers a direct route to improving crop resilience by enhancing their natural defense mechanisms. nih.govslideshare.net Creating transgenic plants involves introducing foreign genes into a plant's genome to confer a new, desirable trait, such as resistance to pathogens. slideshare.net One successful strategy is to bolster the plant's production of antimicrobial compounds like phytoalexins.

By overexpressing the key genes involved in the biosynthesis of this compound and its downstream product capsidiol—namely the genes for 5-epi-aristolochene synthase and CYP71D20—it is possible to engineer plants with an enhanced capacity to produce these defensive compounds upon pathogen attack. epo.org This increased accumulation of phytoalexins can lead to improved resistance against a range of microbial diseases. Several crop plants have been successfully engineered for disease resistance using various strategies, including the expression of genes that combat fungal or viral pathogens, demonstrating the viability of this approach for agricultural improvement. core.ac.uk

| Engineering Strategy | Description | Application to this compound | Potential Outcome |

|---|---|---|---|

| Heterologous Expression | Introducing biosynthetic genes into a microbial host like yeast. nih.gov | Co-express 5-epi-aristolochene synthase and CYP71D20 in S. cerevisiae. | Sustainable, scalable production of this compound. nih.govbiorxiv.org |

| Site-Directed Mutagenesis | Making specific changes to an enzyme's amino acid sequence. wikipedia.org | Mutate active site residues of the synthase or P450 enzyme. | Creation of novel analogs; enhanced catalytic efficiency and yield. nih.govsci-hub.se |

| Transgenic Plants | Integrating foreign or overexpressed genes into a plant's genome. slideshare.net | Overexpress synthase and P450 genes in a crop species. | Enhanced phytoalexin production and improved disease resistance. epo.org |

Site-Directed Mutagenesis of Key Enzymes for Altered Product Profiles or Enhanced Yields

Theoretical and Computational Approaches in SAR of Biosynthetic Intermediates

Theoretical and computational chemistry have become indispensable tools in the study of biosynthetic pathways, offering insights that are often inaccessible through experimental methods alone. For sesquiterpenoids like this compound, these approaches provide a molecular-level understanding of the complex enzymatic reactions and guide engineering efforts to improve production or create novel compounds.

Molecular Modeling of Enzyme-Substrate Interactions and Transition States

The biosynthesis of this compound is initiated by the cyclization of the linear precursor, farnesyl pyrophosphate (FPP), a reaction catalyzed by a class I terpene cyclase, 5-epi-aristolochene synthase (EAS). wikipedia.orgresearchgate.netnih.gov Molecular modeling has been crucial in elucidating the intricate details of this catalytic process. Terpene cyclases are known for catalyzing some of the most complex chemical reactions in biology, transforming simple acyclic precursors into intricate polycyclic structures through a cascade of carbocationic intermediates and rearrangements. acs.orgnih.gov

Computational studies, often employing a combination of molecular mechanics (MM) and quantum mechanics (QM), allow for the detailed investigation of the enzyme's active site and its interaction with the substrate. pnas.org The initial step in the biosynthesis of the capsidiol skeleton involves the ionization of FPP, where the departure of the diphosphate group generates a farnesyl cation. wikipedia.orgresearchgate.net The enzyme's active site, a hydrophobic pocket, plays a critical role in pre-organizing the flexible FPP substrate into a specific conformation conducive to cyclization. nih.gov

Molecular docking simulations and the analysis of crystal structures of related terpene synthases complexed with substrate analogs have revealed key interactions. wikipedia.orgrsc.org Aromatic amino acid residues within the active site are particularly important, as they stabilize the highly reactive carbocation intermediates through cation-π interactions. rsc.orgrsc.org These interactions not only lower the energy of the transition states but also steer the cyclization cascade towards a specific product outcome, preventing the formation of a mixture of different terpenes. rsc.orgrsc.org

Quantum mechanical calculations have been instrumental in mapping the potential energy surface of the cyclization cascade. acs.org These studies indicate that the reaction proceeds through a series of carbocation intermediates, such as the germacryl cation in the case of capsidiol biosynthesis. wikipedia.org The calculations help to understand the stability of these transient species and the energy barriers of the transition states connecting them. nih.govresearchgate.net By modeling these high-energy states, researchers can understand how the enzyme acts as a template, precisely controlling the trajectory of the reaction to form the specific bicyclic skeleton of 5-epi-aristolochene, the immediate precursor to this compound. acs.orgrsc.org The cleavage of the pyrophosphate group from the substrate is often the rate-limiting step in these reactions. acs.orgmdpi.com

Predictive Algorithms for Biosynthetic Pathway Efficiency and Product Outcomes

The vast diversity of terpenoid structures found in nature arises from the promiscuity and evolvability of terpene synthase enzymes. nih.gov Predicting the function and product profile of a newly discovered or engineered terpene synthase from its amino acid sequence is a significant challenge in biosynthetic engineering. pnas.orgresearchgate.net To address this, a variety of computational tools and predictive algorithms have been developed.

Bioinformatic approaches, including the use of sequence similarity networks and phylogenetic analysis, help to classify putative terpene synthases and provide initial hypotheses about their function. mdpi.complos.org However, due to the subtle sequence changes that can lead to dramatic shifts in product outcome, these methods are often insufficient on their own. plos.org

More advanced predictive methods integrate structural information with sequence data. plos.org Homology modeling is used to build a three-dimensional structure of an uncharacterized enzyme based on the known structures of related terpene synthases. pnas.orgresearchgate.net This model of the active site can then be used in computational workflows. For instance, automated docking of the substrate (e.g., FPP) and subsequent enumeration of possible carbocation rearrangement pathways within the active site can generate a library of potential products. pnas.orgresearchgate.net These potential products are then ranked using scoring functions that combine quantum mechanics calculations and docking scores to predict the most likely outcome. pnas.org This approach has been successfully used to predict the function of previously unknown sesquiterpene synthases. pnas.orgresearchgate.netresearchgate.net

Machine learning algorithms are also emerging as powerful tools for predicting enzyme function. plos.orgbiorxiv.orgnih.gov By training models on large datasets of characterized terpene synthases, these algorithms can learn the complex relationships between sequence, structure, and catalytic specificity. plos.orgbiorxiv.org Such models can predict the type of carbocation intermediate an enzyme is likely to favor (e.g., farnesyl vs. nerolidyl cation), which is a key determinant of the final product skeleton. researchgate.netplos.org These predictive tools are crucial for metabolic engineering efforts aimed at optimizing the production of specific sesquiterpenoids like this compound. sysbio.seresearchgate.netosti.govmdpi.com They can guide the rational design of enzyme variants with improved efficiency or altered product specificity, accelerating the development of microbial cell factories for the sustainable production of valuable terpenoids. sysbio.sefrontiersin.org

Future Research Directions and Translational Perspectives

Unveiling Novel Biosynthetic Enzymes and Regulatory Networks Governing 1-Deoxycapsidiol Production

The biosynthesis of this compound is initiated from the cyclization of farnesyl diphosphate (B83284) (FPP) to form the sesquiterpene hydrocarbon precursor, 5-epi-aristolochene. This is followed by a critical hydroxylation step at the C3 position. While some key enzymes have been identified, particularly in the closely related pathway leading to capsidiol (B150007), a complete picture of the enzymatic machinery and its regulation is still emerging.

Future research should focus on the definitive identification and characterization of the specific 3-hydroxylase responsible for converting 5-epi-aristolochene into this compound. Studies in tobacco have suggested that this hydroxylation is a crucial, regulated step that is inducible by pathogens or elicitors. usda.gov The cytochrome P450 enzyme, CYP71D20, has been shown to convert 5-epi-aristolochene to capsidiol, and is also capable of hydroxylating this compound, indicating it may catalyze both hydroxylation steps. nih.govplos.org However, the existence of other specific or redundant enzymes cannot be ruled out.

Beyond the core biosynthetic enzymes, the regulatory networks that orchestrate their expression are a critical area for investigation. The production of sesquiterpenoid phytoalexins is often part of a broader defense response that involves the transcriptional activation of biosynthetic genes. This is frequently triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or elicitors, leading to a signaling cascade. Phytohormones such as jasmonic acid, salicylic (B10762653) acid, and abscisic acid are known to play complex, sometimes antagonistic, roles in regulating phytoalexin production. mdpi.comnih.gov For instance, abscisic acid has been observed to diminish the production of the related Solanaceae phytoalexins, rishitin (B106575) and lubimin. mdpi.com

Identifying the specific transcription factors that bind to the promoter regions of this compound biosynthetic genes is a key objective. Research on other phytoalexins has revealed conserved transcription factor families, like WRKY and bZIP, that regulate distinct biosynthetic pathways. nih.gov Uncovering the specific transcription factors for this compound will provide direct targets for genetic engineering to enhance its production. The signaling pathways that lead to the activation of these transcription factors, which may involve mitogen-activated protein kinase (MAPK) cascades, also warrant further exploration. nih.gov

Advanced Metabolomics and Proteomics Approaches to Characterize Dynamic Changes in Plant Defense

The induction of this compound is part of a comprehensive metabolic and proteomic reprogramming within the plant cell in response to pathogen attack. Advanced 'omics' technologies are powerful tools for capturing the dynamic nature of this defense response on a global scale. acs.orgmdpi.com

Metabolomic profiling allows for the simultaneous analysis of a wide array of metabolites, providing a snapshot of the plant's chemical arsenal (B13267) at a given time. plos.org Studies on Nicotiana tabacum cells treated with the fungal elicitor ergosterol (B1671047) have successfully used metabolomics to show a coordinated increase in a suite of sesquiterpenoid phytoalexins, including capsidiol, lubimin, and rishitin. plos.org Applying similar untargeted and targeted metabolomics approaches to systems where this compound is the predominant phytoalexin will reveal the full spectrum of co-regulated defense compounds. This can help identify novel synergistic or additive interactions between different metabolites.

Proteomics, the large-scale study of proteins, can identify the enzymes and regulatory proteins whose abundance changes during the defense response. mdpi.com A quantitative proteomics analysis of potato leaves treated with the resistance inducer β-aminobutyric acid (BABA) revealed the upregulation of several enzymes involved in sesquiterpene phytoalexin biosynthesis, alongside a downregulation of enzymes in the competing sterol biosynthesis pathway. d-nb.info This highlights a key metabolic switch. Applying similar tandem mass spectrometry (TMT)-based quantitative proteomics to this compound-producing plants will help to identify not only the biosynthetic enzymes but also signaling proteins, transporters, and other factors involved in the defense response.

Integrating metabolomic and proteomic data can provide a more holistic understanding of the plant defense system. nih.gov For example, correlating the upregulation of specific enzymes with the accumulation of their metabolic products can validate their function in the this compound pathway. This integrated 'omics' approach can reveal novel regulatory mechanisms and identify key bottlenecks in the biosynthetic pathway that can be targeted for metabolic engineering.

Strategies for Enhancing Plant Resistance Through Metabolic Engineering of Sesquiterpenoid Pathways

The knowledge gained from dissecting the this compound biosynthetic pathway and its regulation can be directly applied to enhance plant disease resistance through metabolic engineering. d-nb.info The goal is to increase the plant's capacity to produce this and other protective compounds, either by boosting the endogenous pathway or by transferring the pathway to susceptible crop plants.

Several strategies can be employed to achieve this. escholarship.org One common approach is the overexpression of genes encoding rate-limiting enzymes in the pathway. nih.gov For sesquiterpenoids, this often includes the sesquiterpene synthase (e.g., 5-epi-aristolochene synthase) and modifying enzymes like cytochrome P450 hydroxylases. nih.govacs.org Another key target is farnesyl diphosphate synthase (FPPS), which provides the direct precursor for all sesquiterpenes.

A significant challenge in metabolic engineering is directing the flow of metabolic precursors towards the desired product. The biosynthesis of sesquiterpenoids competes with other pathways, notably sterol biosynthesis, which also uses FPP as a substrate. usda.gov A promising strategy, therefore, involves not only upregulating the sesquiterpenoid pathway but also downregulating competing pathways. This could be achieved by silencing genes such as squalene (B77637) synthase, the first committed step in sterol biosynthesis.

Furthermore, engineering the regulatory elements that control the entire pathway offers a more sophisticated approach. Overexpressing key transcription factors that have been identified as master regulators of sesquiterpenoid phytoalexin production could simultaneously activate multiple genes in the pathway, leading to a more robust and coordinated increase in this compound levels. nih.gov The heterologous production of sesquiterpenoids in microbial systems like Saccharomyces cerevisiae has also proven successful and serves as a powerful platform for enzyme discovery and pathway optimization before implementation in plants. nih.govfrontiersin.org These microbial systems can be engineered to produce high titers of specific sesquiterpenes, which can then be tested for their antimicrobial properties. acs.org

Exploration of Related Sesquiterpenoid Pathways and Their Interconnections in Plant Metabolism

The biosynthesis of this compound does not occur in isolation. It is part of a complex and interconnected network of metabolic pathways. Plants in the Solanaceae family are known to produce a diverse array of sesquiterpenoid phytoalexins, including capsidiol, rishitin, and lubimin, which are all derived from the central isoprenoid pathway and share biogenetic relationships. frontiersin.orgnih.gov Understanding the crosstalk and regulatory links between these pathways is crucial for a complete picture of plant chemical defense.

Future research should investigate the metabolic branch points and the mechanisms that determine which specific sesquiterpenoid is produced in response to a particular pathogen or stress signal. For instance, the production of this compound and capsidiol branches off from the main isoprenoid pathway at the level of FPP, diverting carbon away from essential processes like sterol synthesis. usda.gov The regulation of the enzymes at this branch point, such as sesquiterpene synthases and squalene synthase, appears to be a key control mechanism. usda.gov

Comparative genomics and transcriptomics across different Solanaceae species can reveal how these defense pathways have evolved and identify conserved regulatory modules. It has been noted that the genes for some phytoalexin biosynthetic pathways are organized in biosynthetic gene clusters, which facilitates their co-regulation and inheritance. Investigating whether the genes for this compound biosynthesis are similarly clustered could provide insights into their regulation and evolution.

Moreover, the plant must be able to manage the potential toxicity of its own defense compounds. Recent studies have identified cytochrome P450 enzymes in Solanaceae that can detoxify a broad range of sesquiterpenoid phytoalexins, including rishitin, lubimin, and even the non-native capsidiol, through hydroxylation. nih.gov This suggests a sophisticated, shared mechanism for metabolizing these compounds after the pathogen threat has been neutralized, preventing self-toxicity. Exploring these detoxification pathways is essential for understanding the full life cycle of these defense molecules within the plant.

Q & A

Q. What statistical approaches are appropriate for quantifying this compound in heterogeneous plant tissues?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.